
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and ethylamine.
Esterification: Furan-2-carboxylic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl furan-2-carboxylate.
Amination: The ester is then subjected to reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride to introduce the amino group at the 3-position of the furan ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using continuous flow reactors to increase efficiency.
Automated Amination: Automated systems for reductive amination to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl (3R)-3-amino-3-(furan-2-YL)propanol.
Substitution: Various amides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino group can form hydrogen bonds with biological macromolecules, influencing their function.
Pathways: The compound can participate in metabolic pathways involving amino acids and esters, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the amino group.
3-Amino-3-(furan-2-yl)propanoic acid: Similar structure but lacks the ester group.
Furan-2-carboxylic acid: Contains the furan ring but lacks both the amino and ester groups.
Uniqueness
Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
ethyl (3R)-3-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1 |
Clave InChI |
ZQCIVDVXCPAUEF-SSDOTTSWSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C1=CC=CO1)N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


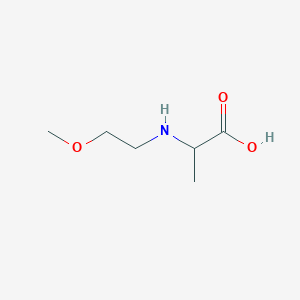
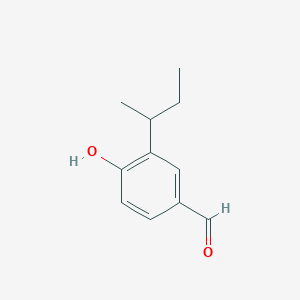
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)


![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
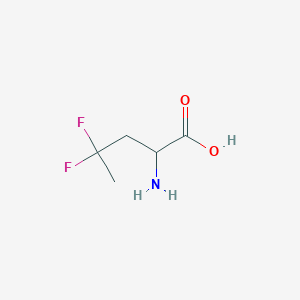
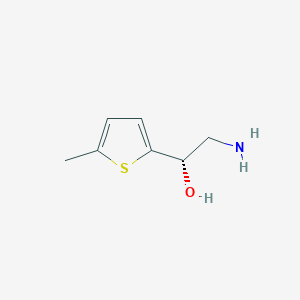
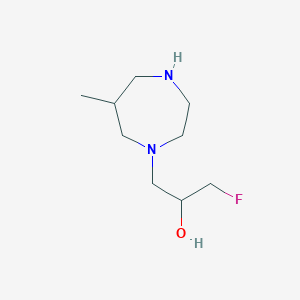

![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)
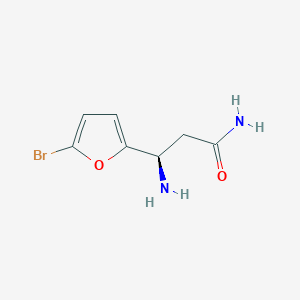
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
